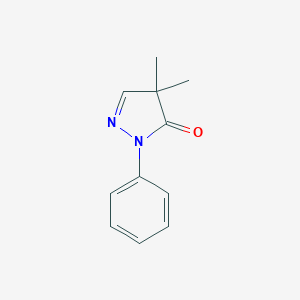
4,4-Dimethyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-phenylpyrazol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
- Analgesic and Anti-inflammatory Properties
-
Antibacterial Activity
- Recent studies have shown that derivatives of 4-aminoantipyrine exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a Schiff base derivative demonstrated significant activity against Bacillus cereus and Salmonella typhimurium, making it a potential candidate for developing new antibacterial agents .
- Antiviral Applications
Synthesis and Derivative Development
The synthesis of 4-aminoantipyrine derivatives often involves the formation of Schiff bases with aldehydes or ketones, enhancing their biological activity. These derivatives have been explored for various applications:
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of a novel Schiff base derived from 4-aminoantipyrine against multiple bacterial strains. The minimal inhibitory concentration (MIC) was determined using the disc diffusion method, revealing significant inhibition zones for Bacillus cereus (MIC = 12.5 μg/mL) and Salmonella typhimurium (MIC = 50 μg/mL). This suggests potential for therapeutic use in treating bacterial infections .
Case Study 2: Antiviral Efficacy
Another research focused on the antiviral properties of iodoantipyrine, which was tested against various viruses. The findings indicated that this derivative could effectively reduce viral load in infected cells, showcasing its potential as a therapeutic agent in virology .
Propriétés
Numéro CAS |
17694-06-3 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4,4-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-11(2)8-12-13(10(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
CDJKTJRGELREMK-UHFFFAOYSA-N |
SMILES |
CC1(C=NN(C1=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1(C=NN(C1=O)C2=CC=CC=C2)C |
Synonymes |
2,4-Dihydro-4,4-dimethyl-2-phenyl-3H-pyrazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















